7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Iodomethyl)-2-methyl-6-oxaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and a spiro-oxaspiro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane typically involves the reaction of a suitable precursor with iodine in the presence of a base. The reaction conditions often include solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic structure.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a ketone or carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is not well-documented. its reactivity is primarily due to the presence of the iodomethyl group, which can participate in various chemical reactions. The spirocyclic structure also contributes to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Iodomethyl)-6-oxaspiro[3.4]octane
- 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane
Uniqueness
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is unique due to the presence of the 2-methyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other similar compounds that lack this methyl group.
Eigenschaften
Molekularformel |
C9H15IO |
---|---|
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
7-(iodomethyl)-2-methyl-6-oxaspiro[3.4]octane |
InChI |
InChI=1S/C9H15IO/c1-7-2-9(3-7)4-8(5-10)11-6-9/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
NYTUEMMYODHPQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C1)CC(OC2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.